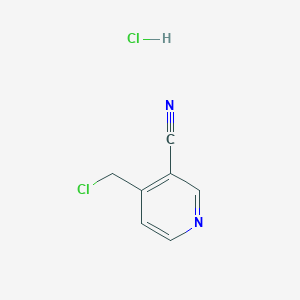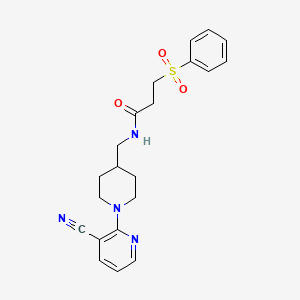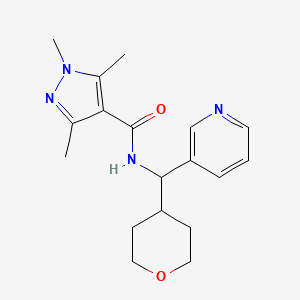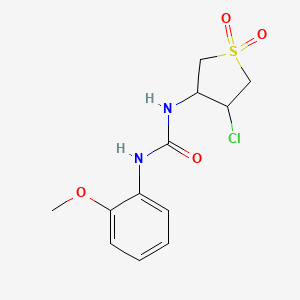![molecular formula C12H19N3O2 B2852685 Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-25-1](/img/structure/B2852685.png)
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. CPMA is a pyrazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mécanisme D'action
The exact mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is not fully understood, but it has been proposed that Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exerts its biological effects through the modulation of various signaling pathways. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to exhibit several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has several advantages as a therapeutic agent, including its ability to cross the blood-brain barrier and its potential use as a drug delivery system. However, there are also some limitations associated with the use of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate in lab experiments. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a relatively new compound, and its safety and efficacy in humans have not been fully established. Moreover, the synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is complex and requires several steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. One area of interest is the development of more efficient and cost-effective synthesis methods for Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. Another area of interest is the investigation of the safety and efficacy of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate in humans. Moreover, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and to identify potential targets for its therapeutic use. Finally, the potential use of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate as a drug delivery system for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exhibits anti-tumor, anti-inflammatory, and analgesic effects and has the potential to be used as a drug delivery system. However, further research is needed to fully understand the mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and to establish its safety and efficacy in humans. The development of more efficient synthesis methods for Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and the identification of potential targets for its therapeutic use are also areas of interest for future research.
Méthodes De Synthèse
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can be synthesized through a multistep process that involves the reaction of 2-cyclopentyl-5-methylpyrazole with chloroacetic acid followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. The synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have demonstrated that Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exhibits anti-tumor activity in different types of cancer, including breast, colon, and lung cancer. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(13-8-12(16)17-2)15(14-9)10-5-3-4-6-10/h7,10,13H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAHZCCRZYOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NCC(=O)OC)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)
![Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2852605.png)
![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)



![(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile](/img/structure/B2852618.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
